tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, an amino group, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.
Mechanism of Action
Mode of Action
This group is stable and is cleaved when the protecting group is removed, a process achieved with a strong acid such as trifluoracetic acid . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
, which could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the crowded tert-butyl group in the compound elicits a unique reactivity pattern . This group increases the molecular solubility and reduces the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
- tert-Butyl (2R,4S)-2-methyl-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules .
Biological Activity
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is an organic compound characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its biological activity has garnered attention in medicinal chemistry and biochemistry due to its potential therapeutic applications.
Structural Formula
The chemical structure of this compound can be represented as follows:
IUPAC Name
The IUPAC name of the compound is This compound . It has a molecular weight of 200.28 g/mol and a CAS number of 348165-60-6.
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₀N₂O₂ |
Molecular Weight | 200.28 g/mol |
Purity | ≥ 97% |
Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group allows it to participate in hydrogen bonding and ionic interactions, which can influence enzyme kinetics and receptor binding affinities.
Pharmacokinetics : The compound's pharmacokinetic profile suggests that it may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for therapeutic applications. The steric hindrance provided by the tert-butyl group may enhance its selectivity towards specific biological targets.
Case Studies and Research Findings
- Antimicrobial Activity : Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
- Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit enzymes associated with cancer cell proliferation, suggesting potential applications in oncology .
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of pyrrolidine derivatives. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | Pyrrolidine derivative | Moderate antimicrobial activity |
tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | Pyrrolidine derivative | Potent enzyme inhibitor |
tert-Butyl (2R,4S)-2-methyl-4-hydroxypyrrolidine-1-carboxylate | Pyrrolidine derivative | Neuroprotective effects |
This table illustrates how this compound compares to other similar compounds in terms of structural type and biological activity.
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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